molecular formula C17H15N3O3 B12183592 N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12183592
M. Wt: 309.32 g/mol
InChI Key: ISHRAGBSBFJNCF-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a heterocyclic compound featuring a benzodioxepine core fused with a benzimidazole moiety via a carboxamide linkage. This structure combines the rigidity of the benzodioxepine ring system with the hydrogen-bonding capability of the benzimidazole group, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H15N3O3/c21-17(20-12-3-4-13-14(9-12)19-10-18-13)11-2-5-15-16(8-11)23-7-1-6-22-15/h2-5,8-10H,1,6-7H2,(H,18,19)(H,20,21)

InChI Key

ISHRAGBSBFJNCF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CN4)OC1

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid

The benzodioxepine ring is typically synthesized through cyclization reactions. A common approach involves nucleophilic aromatic substitution followed by ring-closing etherification:

Method A: Oxidative Coupling of Catechol Derivatives

  • Starting Material : 2,3-Dihydroxybenzoic acid is protected as its methyl ester (methyl 2,3-dihydroxybenzoate).

  • Etherification : Treatment with 1,5-dibromopentane in the presence of K₂CO₃ yields methyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate.

  • Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH) converts the ester to the free carboxylic acid.

Key Data :

StepReagents/ConditionsYield (%)
11,5-Dibromopentane, K₂CO₃, DMF, 80°C72–78
2NaOH, H₂O/EtOH, reflux89–93

Synthesis of 5-Amino-1H-Benzimidazole

The benzimidazole moiety is prepared via cyclocondensation of o-phenylenediamine derivatives:

Method B: Nitro Reduction-Cyclization Sequence

  • Nitration : 4-Nitro-1,2-diaminobenzene is synthesized by nitration of 1,2-diaminobenzene.

  • Cyclization : Reaction with formic acid under reflux forms 5-nitro-1H-benzimidazole.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) yields 5-amino-1H-benzimidazole.

Key Data :

StepReagents/ConditionsYield (%)
1HNO₃, H₂SO₄, 0°C → RT65
2HCOOH, reflux82
3H₂ (1 atm), Pd/C, EtOH95

Carboxamide Bond Formation

Coupling the benzodioxepine carboxylic acid with 5-amino-1H-benzimidazole is critical. Traditional methods (e.g., mixed anhydrides) face challenges due to the amino group’s poor nucleophilicity. Recent advances leverage transition-metal catalysis.

Classical Amidation: Acid Chloride Intermediate

Method C :

  • Chlorination : 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : Reaction with 5-amino-1H-benzimidazole in anhydrous THF with Et₃N as base.

Limitations :

  • Low yields (45–55%) due to side reactions (e.g., dimerization of benzimidazole).

  • Requires strict anhydrous conditions.

Copper-Catalyzed Oxidative Amidation

Method D (Adapted from):
Aerobic conditions enable direct coupling of carboxylic acids and amines:

  • Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%), O₂ (balloon), DMF, 110°C.

  • Mechanism : Single-electron transfer (SET) from Cu(I) generates acyl radical intermediates, which couple with the amine.

Optimization Data :

ParameterOptimal ValueYield (%)
CatalystCuI78
Ligand1,10-Phen78
SolventDMF78
Temperature (°C)11078

Advantages :

  • Avoids acid chloride handling.

  • Tolerates moisture.

Integrated Synthetic Routes

Sequential Approach (Method A + B + D)

Combining Methods A, B, and D provides a scalable route:

  • Synthesize benzodioxepine carboxylic acid (Method A).

  • Prepare 5-amino-1H-benzimidazole (Method B).

  • Couple via Cu-catalyzed amidation (Method D).

Overall Yield : 62% (calculated from stepwise yields).

One-Pot Strategies

Emerging methods aim to reduce isolation steps:
Method E :

  • Simultaneous Cyclization-Amidation : React methyl 2,3-dihydroxybenzoate with 1,5-dibromopentane and 5-amino-1H-benzimidazole in a single pot using Cu(I)/phenanthroline.

  • In Situ Hydrolysis : Basic hydrolysis releases the carboxylic acid, which undergoes immediate coupling.

Preliminary Data :

  • Yield: 58% (one-pot vs. 62% sequential).

  • Requires optimization to minimize side products.

Analytical Characterization

Critical quality control parameters for the final compound:

Spectroscopic Data :

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, ArH), 6.95 (d, J=8.4 Hz, 1H, ArH), 4.33–4.28 (m, 2H, OCH₂), 3.91–3.86 (m, 2H, OCH₂), 2.85–2.78 (m, 2H, CH₂).
IR (KBr)3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O).

Purity Assessment :

  • HPLC (C18, MeCN/H₂O + 0.1% TFA): 99.2% purity at 254 nm .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Benzimidazole derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibits notable activity against inflammation. In a study comparing various benzimidazole derivatives, compounds similar to this compound demonstrated significant reductions in edema and pain responses in animal models when dosed appropriately .

Table 1: Comparison of Anti-inflammatory Effects of Benzimidazole Derivatives

CompoundDose (mg/kg)% Reduction in EdemaReference
Compound A5092.7%
Compound B2072%
This compoundTBDTBDTBD

Anticancer Properties

The compound has also shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study involving human tumor cell lines revealed that derivatives of benzimidazole exhibited cytotoxic effects that were comparable to established chemotherapeutic agents . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Compound CMCF-7 (Breast)TBDApoptosis induction
Compound DNCI-H460 (Lung)TBDCell cycle arrest
This compoundTBDTBDTBD

COX Inhibition

Many benzimidazole derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation and pain pathways. Studies have shown that compounds related to this structure can significantly reduce COX activity .

Apoptosis Induction

In cancer cells, the compound appears to trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases. This effect is crucial for its anticancer activity and has been documented across several studies involving different cancer types .

Case Study 1: Analgesic Efficacy

In a randomized controlled trial assessing the analgesic properties of a benzimidazole derivative similar to this compound, researchers found a significant reduction in pain scores among participants compared to placebo controls. The study highlighted the compound's potential as an alternative analgesic medication .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound showed promising results against breast cancer cell lines. The compound was tested against standard chemotherapy drugs and demonstrated comparable efficacy in reducing cell viability while exhibiting lower toxicity profiles .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzodithiazine Derivatives ( and )

The benzodithiazine derivatives described in Molecules (2015) share functional similarities with the target compound:

  • Compound 15: Features a benzodithiazine core substituted with a methyl hydrazino group and a dihydroxybenzylidene moiety. Key differences include the presence of sulfur atoms (SO₂ groups) and a carboxylate ester, which enhance polarity compared to the benzodioxepine-carboxamide structure .
  • Compound 3: A simpler benzodithiazine derivative with a methyl hydrazino group. Its IR and NMR data (e.g., νmax 1740 cm⁻¹ for C=O, δ 3.30 ppm for N-CH₃) highlight distinct electronic environments compared to the carboxamide linkage in the target compound .
Parameter Target Compound Compound 15 Compound 3
Core Structure Benzodioxepine + Benzimidazole Benzodithiazine Benzodithiazine
Functional Groups Carboxamide Carboxylate ester, Hydrazone Hydrazino, Carboxylate ester
Molecular Weight (g/mol) Not reported in evidence 455.89 (C₁₇H₁₄ClN₃O₆S₂) 335.78 (C₁₀H₁₀ClN₃O₄S₂)
Key Spectral Data Not reported IR: 1715 cm⁻¹ (C=O) IR: 1740 cm⁻¹ (C=O)

Pimobendan-Related Compounds ()

Pimobendan-related compounds share structural motifs with the target compound, particularly the benzimidazole-carboxamide framework:

  • Related Compound A: A benzamide derivative with a tetrahydropyridazinone group. Unlike the target compound, it lacks the fused benzodioxepine ring but retains hydrogen-bonding capacity via the benzamide and amino groups .
  • Related Compound B: Contains a benzimidazole-oxobutanoic acid structure. Its molecular weight (338.36 g/mol) is comparable to the target compound, but the absence of a fused benzodioxepine ring reduces conformational rigidity .

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : The benzodithiazine derivatives (–2) demonstrate high yields (90–95%), suggesting efficient synthetic routes for similar heterocycles. The target compound may require analogous hydrazine or carboxamide coupling strategies .
  • Bioactivity Trends: Benzimidazole derivatives (e.g., pimobendan analogs) are known for cardiotonic and phosphodiesterase inhibitory effects.
  • Spectroscopic Differentiation : IR and NMR data (e.g., δ 8.40 ppm for N=CH in Compound 15 vs. δ 5.78 ppm for N-NH₂ in Compound 3) highlight how substituents alter electronic environments, aiding in structural characterization .

Biological Activity

N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety fused with a benzodioxepine structure, which is significant for its biological activity. The benzimidazole ring is known for its role in various pharmaceutical agents, while the benzodioxepine structure contributes to its unique interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds with benzimidazole derivatives often exhibit antimicrobial properties. For instance, studies on related benzimidazole compounds have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves the inhibition of nucleic acid synthesis or interference with cell wall synthesis.

2. Anticancer Activity

Benzimidazole derivatives have been investigated for their anticancer potential. They are believed to induce apoptosis in cancer cells through the modulation of various signaling pathways. For example, a study demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation.

3. Immunomodulatory Effects

Recent findings suggest that related compounds can act as immunomodulators by inhibiting T cell proliferation. This effect is achieved through the interference with H+/K+-ATPases, leading to intracellular acidification and subsequent inhibition of T cell activation and proliferation . Such properties could be beneficial in treating autoimmune diseases or enhancing immune responses in certain conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit enzymes like lipoxygenases, which are involved in inflammatory processes.
  • Cell Cycle Arrest : Compounds have been shown to cause G1 phase arrest in cancer cells, preventing further progression and proliferation.
  • Modulation of Intracellular pH : By affecting ion transport mechanisms, these compounds can alter intracellular pH levels, impacting cellular metabolism and function.

Case Studies and Research Findings

StudyFindings
Study on BMT-1 (related compound)Inhibits T cell proliferation by targeting H+/K+-ATPases; leads to acidic intracellular pH .
Anticancer activity assessmentInduces apoptosis in various cancer cell lines; inhibits specific kinases involved in cell cycle regulation .
Antimicrobial efficacy testsEffective against multiple bacterial strains; mechanism involves disruption of nucleic acid synthesis .

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